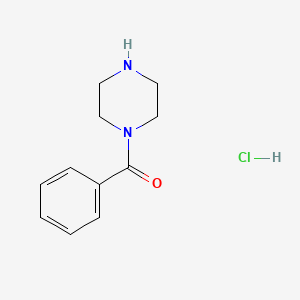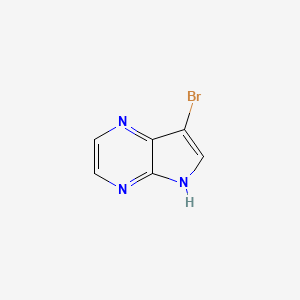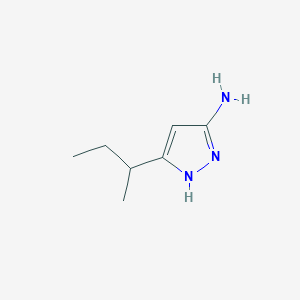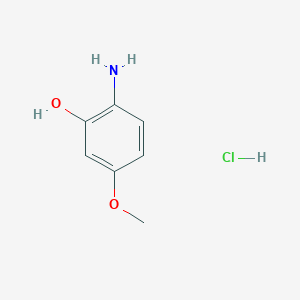![molecular formula C12H15NO3 B1280984 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one CAS No. 20925-64-8](/img/structure/B1280984.png)
7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one
Vue d'ensemble
Description
7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one (DTBZ) is a synthetic compound that is widely used in scientific research. It is a tetrahydrobenzodiazepine (THBZ) with a seven-membered ring and two methoxy groups. It is used in a variety of fields, including neuroscience, immunology, and biochemistry.
Applications De Recherche Scientifique
Uptake Inhibitors and Antiulcer Activity
Research has shown that derivatives of 7,8-dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one have potential as dopamine (DA) and norepinephrine (NE) uptake inhibitors. These compounds exhibit significant enantioselectivity in their inhibitory effects. Additionally, some derivatives have been found to demonstrate moderate antiulcer activity, particularly under stress-induced conditions (Mondeshka, Angelova, Ivanov, & Ivanova, 1990).
Antihepatotoxic Properties
Certain analogues of this compound have shown promising results in antihepatotoxicity studies. These compounds demonstrated a protective effect on liver cells, more effective than some known liver-protective agents, in tests involving carbon tetrachloride-induced damage to rat hepatocytes (Wu, Chen, Chang, Chen, & Lee, 1992).
Crystal Structure Analysis
Studies have been conducted to understand the crystal structure of this compound derivatives, providing insights into their molecular configurations and potential interactions. Such structural analyses are crucial for the development of pharmacologically active compounds (Sokol, Davydov, Glushkov, Shklyaev, & Sergienko, 2003).
Synthesis Techniques and Derivatives
Innovative methods for synthesizing functionalized tetrahydrobenzo[b]azepines, including this compound, have been developed. These methods enable the creation of various bioactive compounds and are important for medicinal chemistry research (Liu, Wang, & Dong, 2021).
Hypotensive Activity
Certain this compound derivatives have been identified as exhibiting hypotensive activity. These compounds have shown potential as alpha blockers with both peripheral and central activities, suggesting their use in the management of hypertension (Tenbrink, Mccall, Pals, Mccall, Orley, Humphrey, & Wendling, 1981).
Antitumor Activity
Research has also explored the antitumor potential of certain this compound derivatives. These studies include the synthesis and evaluation of compounds for their effectiveness against various types of cancer cells, contributing to the ongoing search for new anticancer agents (Koebel, Needham, & Blanton, 1975).
Propriétés
IUPAC Name |
7,8-dimethoxy-1,2,3,5-tetrahydro-3-benzazepin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-15-10-5-8-3-4-13-12(14)7-9(8)6-11(10)16-2/h5-6H,3-4,7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKTVGMZJMDNLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CC(=O)NCCC2=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464748 | |
| Record name | 7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20925-64-8 | |
| Record name | 7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Ethyl 4-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1280931.png)



